tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives, which are often utilized in medicinal chemistry. This compound is notable for its potential pharmacological applications, particularly in the development of therapeutic agents targeting various biological pathways.
The compound can be synthesized through various organic reactions involving piperazine and substituted benzoyl derivatives. Its structural complexity allows for a range of modifications that can enhance its biological activity and specificity.
This compound can be classified as:
The synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product formation.
The molecular formula is , with a molecular weight of approximately 385.43 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound may undergo various chemical reactions typical for piperazine derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions. Monitoring by chromatographic methods ensures purity and yield optimization.
The mechanism of action for tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is hypothesized to involve interactions with specific biological targets such as receptors or enzymes:
Experimental studies are needed to elucidate specific targets and quantify binding affinities using techniques like surface plasmon resonance or fluorescence polarization assays.
The compound is expected to exhibit:
Key chemical properties include:
Characterization techniques such as infrared spectroscopy and mass spectrometry provide insights into functional groups and molecular integrity.
tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate has potential applications in:
This compound (CAS 763114-04-1) is a critical synthetic intermediate in the production of the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib, used clinically for BRCA-mutated ovarian and breast cancers. Its design integrates three pharmacologically active moieties:
The molecule’s significance extends beyond olaparib synthesis. Its modular structure enables derivatization for developing novel PARP-targeted therapies, with applications in oncology and investigations for potentiating DNA-damaging agents like chemotherapy or radiation [7] [10].
The compound (molecular formula: C₂₅H₂₇FN₄O₄; molecular weight: 466.50 g/mol) features distinct structural domains [1] [3] [6]:
Table 1: Key Molecular Properties
Property | Value | Source/Calculation Method |
---|---|---|
CAS Registry Number | 763114-04-1 | [2] [3] |
Molecular Formula | C₂₅H₂₇FN₄O₄ | [1] [3] |
Molecular Weight | 466.50 g/mol | [3] [6] |
IUPAC Name | tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate | [3] [6] |
SMILES | O=C(N1CCN(CC1)C(OC(C)(C)C)=O)C2=CC(CC3=C4C=CC=CC4=NC(=O)N3)=CC=C2F | [3] [8] |
InChIKey | LDWYSPDHYSLKIG-UHFFFAOYSA-N | [6] |
Topological Polar Surface Area (TPSA) | 95.6 Ų | [3] |
LogP (Calculated) | 3.35 | [3] |
The compound emerged from early 21st-century research into PARP inhibitors. Key intellectual property milestones include:
The compound’s commercial availability from suppliers like ChemScene (Cat. No. CS-M0383) and TRC (Cat. No. B809104) reflects its established role in generic olaparih manufacturing and ongoing PARP inhibitor research [2] [3]. Its designation as "Olaparib Impurity 12" underscores its importance in pharmaceutical quality control [2] [3].
Table 2: Commercial Availability & Research Specifications
Supplier | Catalog Number | Purity | Price (USD) | Package Size | Storage | |
---|---|---|---|---|---|---|
ChemScene | CS-M0383 | ≥98% | $34 (100mg) | 30*100 mg | 4°C | [2] |
TRC | B809104 | Not specified | $130 | 50 mg | Not specified | [3] |
Arctom Scientific | CS-M0383 | Not specified | Quote-based | Custom | Dry, room temperature | [8] |
Ambeed | Not provided | Not specified | Not provided | Not provided | Not provided | [5] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: